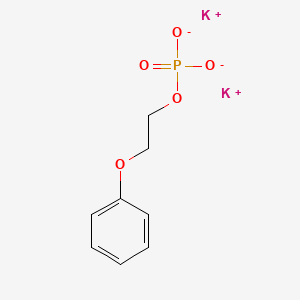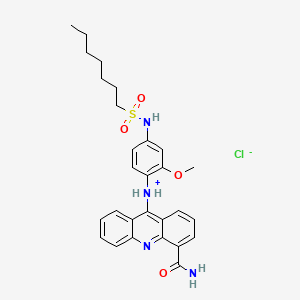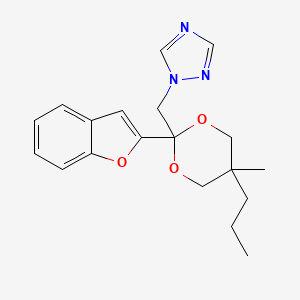
Chlorhexidine Dihydrochloride Impurity B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorhexidine Dihydrochloride Impurity B is a chemical compound that is often encountered as an impurity in the production of chlorhexidine, a widely used antiseptic and disinfectant. Chlorhexidine itself is known for its broad-spectrum antimicrobial activity, making it a common ingredient in various healthcare products. Impurity B, while not the primary active ingredient, is significant in the context of quality control and regulatory standards for pharmaceutical products .
Vorbereitungsmethoden
The preparation of Chlorhexidine Dihydrochloride Impurity B involves synthetic routes that are similar to those used in the production of chlorhexidine. The synthesis typically involves the reaction of hexamethylene bis(4-chlorophenyl)biguanide with hydrochloric acid. The reaction conditions include controlled temperature and pH to ensure the formation of the desired impurity. Industrial production methods may involve additional purification steps to isolate Impurity B from other by-products .
Analyse Chemischer Reaktionen
Chlorhexidine Dihydrochloride Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different antimicrobial properties.
Reduction: Reduction reactions can convert Impurity B into less complex molecules.
Wissenschaftliche Forschungsanwendungen
Chlorhexidine Dihydrochloride Impurity B has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of chlorhexidine products.
Biology: Research studies often investigate the biological activity of Impurity B to understand its effects on microbial cells.
Medicine: While not used directly in medical treatments, Impurity B is important in the context of pharmaceutical quality control.
Industry: It is used in the development and testing of antiseptic formulations to ensure they meet regulatory standards
Wirkmechanismus
The mechanism of action of Chlorhexidine Dihydrochloride Impurity B is similar to that of chlorhexidine. It involves the disruption of microbial cell membranes, leading to cell lysis and death. The compound binds to negatively charged sites on the cell wall, destabilizing the membrane and interfering with osmosis. This rapid uptake by bacterial cells results in the precipitation of cytoplasmic constituents, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Chlorhexidine Dihydrochloride Impurity B can be compared with other similar compounds, such as:
Chlorhexidine Digluconate: The primary active ingredient in many antiseptic formulations, known for its broad-spectrum antimicrobial activity.
Chlorhexidine Base: Another form of chlorhexidine used in various applications.
Chlorhexidine Acetate: A salt form of chlorhexidine with similar antimicrobial properties. Impurity B is unique in its role as a by-product and its significance in quality control processes.
Eigenschaften
Molekularformel |
C16H26ClN9O |
|---|---|
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
[N'-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]urea |
InChI |
InChI=1S/C16H26ClN9O/c17-11-5-7-12(8-6-11)24-15(20)25-13(18)22-9-3-1-2-4-10-23-14(19)26-16(21)27/h5-8H,1-4,9-10H2,(H5,18,20,22,24,25)(H5,19,21,23,26,27) |
InChI-Schlüssel |
LATUPHDTTULFOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC(=O)N)N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)

![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)



![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)
